Holmium bromide

Description

Properties

CAS No. |

13825-76-8 |

|---|---|

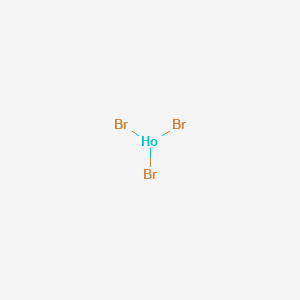

Molecular Formula |

Br3Ho |

Molecular Weight |

404.64 g/mol |

IUPAC Name |

holmium(3+);tribromide |

InChI |

InChI=1S/3BrH.Ho/h3*1H;/q;;;+3/p-3 |

InChI Key |

MZNSYJWLQLXLHE-UHFFFAOYSA-K |

SMILES |

Br[Ho](Br)Br |

Canonical SMILES |

[Br-].[Br-].[Br-].[Ho+3] |

Other CAS No. |

13825-76-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Studies

Direct Synthesis Routes for Holmium(III) Bromide

Direct synthesis methods provide fundamental and straightforward pathways to obtaining holmium(III) bromide from elemental or simple oxide precursors.

One of the most direct methods for preparing holmium(III) bromide is the reaction of holmium metal with elemental bromine. wikipedia.orgwebelements.com This method is characteristic of the reactivity of electropositive rare earth metals with halogens. wikipedia.org The reaction proceeds vigorously to form the corresponding trihalide.

The balanced chemical equation for this synthesis is: 2 Ho(s) + 3 Br₂(g) → 2 HoBr₃(s)

This reaction is typically carried out under controlled conditions to manage its exothermicity and to prevent the oxidation of the holmium metal by atmospheric oxygen.

A widely used and economically viable method for synthesizing anhydrous rare earth halides involves the conversion of their respective oxides using an ammonium (B1175870) halide. nist.govwikipedia.org For holmium(III) bromide, this involves the high-temperature reaction of holmium(III) oxide (Ho₂O₃) with ammonium bromide (NH₄Br). nist.gov

The general reaction scheme can be represented as: Ho₂O₃(s) + 6 NH₄Br(s) → 2 HoBr₃(s) + 6 NH₃(g) + 3 H₂O(g)

This process is effective because the gaseous byproducts, ammonia (B1221849) and water, can be readily removed. To drive the reaction to completion and achieve high conversion rates, a significant excess of ammonium bromide is often required. google.com Following the primary reaction, a crucial purification step is necessary to remove any unreacted ammonium bromide. This is typically achieved by heating the crude product under a stream of dry, inert gas (such as nitrogen) followed by heating under vacuum to sublimate the remaining ammonium bromide. nist.govgoogle.com

| Parameter | Description | Purpose |

| Reactants | Holmium(III) Oxide (Ho₂O₃), Ammonium Bromide (NH₄Br) | Precursor materials for the synthesis of HoBr₃. |

| Reaction Temperature | High temperature (e.g., 330°C for analogous chloride systems) core.ac.uk | To facilitate the conversion of the oxide to the bromide. |

| Atmosphere | Inert gas (e.g., Nitrogen) | To prevent oxidation and hydrolysis during the reaction. |

| Purification Step 1 | Heating in a stream of dry nitrogen | To remove the bulk of unreacted ammonium bromide. nist.gov |

| Purification Step 2 | Heating under vacuum | To sublimate and completely remove residual ammonium bromide. nist.govgoogle.com |

Advanced Synthesis Techniques for High Purity and Single Crystals

Achieving the high levels of purity and single-crystal forms required for advanced applications, such as in semiconductors and scintillators, necessitates more sophisticated synthetic and purification techniques.

Anhydrous holmium(III) bromide is highly hygroscopic, meaning it readily absorbs moisture from the air. samaterials.comsamaterials.com The presence of water can lead to the formation of hydrates (HoBr₃·xH₂O) or undesirable oxybromide compounds, which compromise the material's purity and performance. americanelements.com

Therefore, the synthesis, handling, and storage of anhydrous HoBr₃ must be conducted under strictly controlled atmospheric conditions. This is typically achieved using a glovebox or dry box filled with a high-purity inert gas, such as argon or nitrogen, where moisture and oxygen levels are kept to a minimum. nist.govsamaterials.com Commercial ultra-dry holmium bromide is often packaged in sealed glass bottles backfilled with argon to ensure its integrity during transport and storage. samaterials.comstanfordmaterials.com

Advanced synthesis methods utilizing vacuum technology have been developed to produce high-purity rare earth halides efficiently. One such method is the vacuum evaporation-assisted (VEA) reaction. nih.govnih.gov This technique allows for the synthesis of rare earth halides from inexpensive oxide precursors in a way that facilitates the orderly separation of the final product from byproducts. nih.gov

In a VEA reactor, the reaction can be carried out under vacuum, which helps to continuously remove gaseous byproducts, thereby driving the reaction forward and minimizing contamination. nih.gov This method is presented as a sustainable and green approach for the large-scale preparation of rare earth halide materials. nih.govnih.gov Furthermore, vacuum distillation can be employed as a purification technique to separate rare earth halides based on differences in their vapor pressures, which is particularly useful in separating mixtures of different rare earth compounds. researchgate.net

Melt crystallization is a powerful thermodynamic purification technique used to obtain high-purity crystalline solids from a molten state. This method is based on the principle that during the slow cooling of a melt, the crystal lattice of the major component forms, while impurities are rejected and remain concentrated in the residual liquid phase.

For holmium(III) bromide, which has a high melting point of 919°C, implementing melt crystallization requires specialized high-temperature equipment capable of operating under a controlled inert atmosphere or vacuum to prevent contamination. ottokemi.com The process would involve:

Melting: Heating the synthesized HoBr₃ above its melting point in an inert crucible.

Crystallization: Slowly cooling the melt to initiate crystal growth. The cooling rate is a critical parameter that influences crystal size and purity. nih.gov

Sweating: A subsequent step where the temperature is slightly raised to melt a small fraction of the crystal surface, which is rich in impurities, effectively "sweating" them out. nih.gov

This technique is highly effective for removing trace impurities that may not be eliminated by sublimation or simple chemical methods, leading to the production of ultra-high purity material suitable for single-crystal growth. americanelements.com

Crystallization Kinetics and Crystal Growth Phenomena

The process begins with nucleation, the formation of stable crystalline nuclei within a supersaturated or supercooled medium. This can occur spontaneously (homogeneous nucleation) or be induced by the presence of foreign particles or surfaces (heterogeneous nucleation). Following nucleation, these nuclei grow into larger crystals. The rate of growth is influenced by factors such as the transport of holmium and bromide ions to the crystal surface and their subsequent integration into the crystal lattice.

The successful growth of large, high-quality single crystals of this compound is a multifactorial process. The key variables that must be precisely controlled are temperature, supersaturation, solvent purity, and the presence of impurities.

Temperature and Cooling Rate: The temperature gradient and the rate of cooling are critical parameters in controlling crystal growth. A slow and controlled cooling rate is generally preferred as it allows for the orderly arrangement of ions onto the crystal lattice, minimizing the formation of defects. semanticscholar.org Rapid cooling can lead to the formation of many small crystals or even a polycrystalline mass, as nucleation rates become dominant over growth rates. researchgate.netresearchgate.netnih.gov For melt growth techniques like the Bridgman-Stockbarger method, a stable and well-defined temperature gradient is essential to ensure directional solidification and the propagation of a single crystal front. mdpi.com

Supersaturation: The level of supersaturation is the driving force for crystallization. While a certain degree of supersaturation is necessary for crystal growth to occur, excessively high levels can be detrimental to crystal quality. High supersaturation can lead to rapid, uncontrolled growth, the inclusion of solvent or impurities, and the formation of dendritic or other undesirable morphologies. researchgate.net Maintaining a low and stable level of supersaturation is key to achieving slow, steady growth, which is conducive to high-quality single crystals.

Solvent Effects: In solution growth methods, the choice of solvent is crucial. The solvent must have a suitable solubility curve for this compound, allowing for the creation of a supersaturated solution upon cooling or solvent evaporation. The interaction between the solvent and the crystal surface can also influence the crystal morphology. For instance, solvents that strongly adsorb to certain crystal faces can slow their growth, leading to changes in the crystal shape. researchgate.net

A summary of key factors influencing single crystal quality is presented in the table below.

| Factor | Effect on Crystal Quality and Size |

| Cooling Rate | Slow cooling promotes larger, higher-quality crystals by allowing for orderly lattice formation. Rapid cooling leads to smaller, more numerous, and potentially defect-ridden crystals. |

| Supersaturation | Low, stable supersaturation favors the growth of high-quality single crystals. High supersaturation can lead to defects, inclusions, and undesirable morphologies. |

| Purity | High purity of starting materials is essential to minimize defects and the formation of unwanted nucleation sites. Impurities can alter crystal habit and degrade physical properties. |

| Solvent | The solvent's properties determine the solubility and mass transport of the solute, influencing both the growth rate and the final crystal morphology. |

This compound can exist in both hydrated and anhydrous forms, and the methods for their crystallization differ significantly.

This compound Hydrates:

This compound is hygroscopic and readily forms hydrates when exposed to moisture. samaterials.com Crystalline this compound hydrates can be grown from aqueous solutions. The process typically involves dissolving anhydrous this compound or a holmium salt (like holmium oxide) in hydrobromic acid to form a concentrated solution. Single crystals of this compound hydrate (B1144303) can then be obtained by slow evaporation of the solvent at a constant temperature or by slow cooling of a saturated solution.

The morphology of the resulting hydrate crystals is dependent on the specific crystallization conditions, such as the rate of evaporation or cooling and the presence of any impurities. The number of water molecules incorporated into the crystal lattice can also vary, leading to different hydrate phases. The specific conditions for the formation of different this compound hydrates, such as the temperature and humidity ranges for their stability, would be detailed in a phase diagram for the HoBr₃-H₂O system. researchgate.netnasa.govgfd-dennou.org

Anhydrous this compound:

The growth of anhydrous this compound single crystals presents a greater challenge due to the compound's hygroscopic nature. The presence of water must be strictly avoided to prevent the formation of hydrates or oxybromides.

One common method for preparing anhydrous rare-earth halides, including this compound, involves the reaction of holmium oxide (Ho₂O₃) with a large excess of ammonium bromide (NH₄Br) at elevated temperatures. semanticscholar.org The ammonium bromide serves as both a reactant and a flux. The reaction proceeds as follows:

Ho₂O₃ + 6NH₄Br → 2HoBr₃ + 6NH₃ + 3H₂O

The excess ammonium bromide is then sublimed off, and the remaining molten this compound is slowly cooled to promote the growth of single crystals. This entire process is carried out in a controlled, inert atmosphere or under vacuum to prevent contamination with water. The slow cooling of the pure melt is a critical step for obtaining crystals of sufficient size and quality for spectroscopic and other physical property measurements. semanticscholar.org

Another established technique for growing large single crystals of anhydrous halides is the Bridgman-Stockbarger method. mdpi.com This technique involves the directional solidification of a molten salt in a sealed ampoule that is slowly lowered through a temperature gradient. A seed crystal can be used to control the crystallographic orientation of the resulting boule. The success of this method relies on maintaining a stable thermal environment and a slow growth rate to minimize thermal stress and defect formation.

The table below summarizes the primary methods for the growth of this compound hydrates and anhydrous forms.

| Form | Growth Method | Key Considerations |

| Hydrates | Slow evaporation or cooling of aqueous solutions. | Control of evaporation/cooling rate to influence crystal size and morphology. Understanding the HoBr₃-H₂O phase diagram is crucial for targeting specific hydrate phases. |

| Anhydrous | Reaction of holmium oxide with ammonium bromide followed by slow cooling of the melt. | Strict exclusion of moisture is necessary. A large excess of ammonium halide is used. Slow cooling is critical for crystal quality. |

| Anhydrous | Bridgman-Stockbarger method. | Requires precise temperature control and a slow growth rate. Can produce large, oriented single crystals. |

Structural Elucidation and Solid State Characterization

Advanced Diffraction Techniques for Crystal Structure Determination

Diffraction techniques are paramount in determining the three-dimensional atomic arrangement in crystalline solids. fzu.cz By analyzing the pattern of scattered X-rays, researchers can deduce the unit cell dimensions, symmetry, and atomic coordinates. uol.de

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for the unambiguous determination of a compound's crystal structure. uhu-ciqso.es This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern provides detailed information about the internal lattice, including bond lengths, bond angles, and site ordering. uhu-ciqso.es

For holmium bromide (HoBr₃), single-crystal X-ray diffraction studies have revealed its crystallographic parameters.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.3025(5) |

| b (Å) | 6.9654(5) |

| c (Å) | 9.0518(7) |

| Z | 4 |

Data derived from studies on isostructural holmium compounds. researchgate.net

In this structure, the holmium (Ho³⁺) ions are coordinated to bromide (Br⁻) ions, forming a three-dimensional network. The precise coordination environment around the holmium cation, including the number of nearest bromide neighbors and the Ho-Br bond distances, can be accurately determined from the refinement of the single-crystal X-ray diffraction data.

While single-crystal XRD provides the most detailed structural information, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) is a powerful and widely used technique for the analysis of polycrystalline materials. creative-biostructure.com It is instrumental for phase identification, determination of lattice parameters, and assessment of sample purity. creative-biostructure.comucmerced.edu

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffracted beams are detected as a function of the scattering angle (2θ). The resulting diffraction pattern serves as a unique "fingerprint" of the crystalline phase. esrf.fr By comparing the experimental pattern to databases of known materials, the phases present in a sample can be identified. ucmerced.edu

For this compound, PXRD is used to confirm the crystal structure type and to refine the lattice parameters. The positions of the diffraction peaks are governed by Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between crystal lattice planes. creative-biostructure.com Analysis of the peak positions allows for the precise calculation of the unit cell dimensions.

Spectroscopic Investigations of this compound Compounds

Spectroscopic techniques probe the energy levels within a compound by measuring its interaction with electromagnetic radiation. These methods provide valuable insights into bonding, electronic structure, and luminescence properties.

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, which excites molecular vibrations. americanpharmaceuticalreview.com The resulting spectrum provides information about the functional groups present and the bonding within the material. In the case of inorganic compounds like this compound, FTIR spectra are primarily characterized by absorptions corresponding to the vibrations of the crystal lattice (phonon modes).

The low-energy region of the FTIR spectrum is particularly important for studying metal-halide vibrations. The Ho-Br stretching and bending modes are expected to appear at low frequencies due to the heavy masses of the holmium and bromine atoms. While specific FTIR data for pure HoBr₃ is not extensively detailed in the provided search results, the spectra of related rare-earth halides and oxides show characteristic metal-oxygen or metal-halide vibrations in the far-infrared region. nasa.govresearchgate.netscirp.org

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. For compounds containing lanthanide ions like holmium(III), the UV-Vis spectrum is characterized by a series of sharp, narrow absorption bands. researchgate.net These bands arise from f-f electronic transitions within the 4f electron shell of the Ho³⁺ ion.

The positions of these absorption peaks are characteristic of the holmium ion and are relatively insensitive to the ligand environment, although slight shifts and changes in intensity can be observed. researchgate.netbioglobax.com A solution of holmium oxide in perchloric acid is a well-established wavelength calibration standard in UV-Vis spectrophotometry due to its numerous sharp peaks across the UV and visible range. bioglobax.comstarnacells.comresearchgate.net

Table 2: Characteristic Absorption Peaks of Holmium(III) Ions

| Wavelength (nm) |

|---|

| 241.1 |

| 249.9 |

| 278.1 |

| 287.2 |

| 333.5 |

| 345.4 |

| 361.3 |

| 385.6 |

| 416.3 |

| 451.4 |

| 467.8 |

| 485.2 |

| 536.6 |

| 640.5 |

Data for holmium oxide in perchloric acid solution, which is representative of Ho³⁺ absorption. bioglobax.com

These characteristic absorption bands are a direct consequence of the unique electronic structure of the holmium ion.

Fluorescence spectroscopy involves exciting a sample with light of a specific wavelength and measuring the emitted light at a longer wavelength. innovation-el.net Lanthanide ions, including holmium, are known for their characteristic and sharp emission lines, which arise from f-f electronic transitions. youtube.com

Time-Resolved Photoluminescence (TRPL) is an advanced technique that measures the decay of the luminescence intensity over time after pulsed excitation. horiba.commdpi.com This provides information about the lifetime of the excited states and the dynamics of energy transfer and quenching processes. innovation-el.nethoriba.com

For this compound, photoluminescence studies would reveal the characteristic emission peaks of the Ho³⁺ ion. The lifetimes of these emissions, measured by TRPL, can provide insights into the efficiency of the luminescence and the presence of non-radiative decay pathways. The long luminescence lifetimes of lanthanides make them suitable for applications in time-resolved fluorescence techniques. bmglabtech.com

Raman Spectroscopy for Molecular Structure Confirmation

For heavy rare earth ions like holmium(III) in aqueous solutions, a strongly polarized Raman band is typically observed, which is assigned to the totally symmetric stretching vibration (ν₁) of the hydrated metal ion complex. mdpi.com In the case of aqueous holmium(III) perchlorate (B79767) solutions, this breathing mode of the [Ho(H₂O)₈]³⁺ octaaqua ion appears at approximately 387 cm⁻¹. mdpi.com While specific Raman data for solid this compound is not extensively detailed in the provided results, studies on analogous rare earth compounds indicate that the metal-halide stretching vibrations would be expected at lower frequencies. For comparison, the Raman spectra of holmium oxide (Ho₂O₃) nanoparticles show distinct peaks at 156 cm⁻¹, 214 cm⁻¹, 328 cm⁻¹, 379 cm⁻¹, and 607 cm⁻¹, which are characteristic of the Ho-O bonding and the crystalline structure of the oxide. rsc.org

Surface and Elemental Composition Analysis

The precise determination of surface and elemental composition is fundamental to verifying the purity and stoichiometry of this compound. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray (EDX) analysis are indispensable for this purpose.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. wikipedia.org The analysis of this compound using XPS would involve the characterization of the core-level spectra of holmium and bromine.

For holmium, the core-level spectra, such as Ho 3d and Ho 4d, are of particular interest. The Ho 3d region exhibits peaks corresponding to Ho 3d₅/₂ and Ho 3d₃/₂. xpslibrary.com The binding energies for metallic holmium are found at approximately 1352.9 eV for Ho 3d₅/₂ and 1393.3 eV for Ho 3d₃/₂. xpslibrary.comaip.org In its compounds, these values would show a chemical shift indicative of the +3 oxidation state. The spectra of lanthanides are often complex due to multiplet splitting arising from the interaction between the core hole and the partially filled 4f orbitals. aip.org

For bromine, the Br 3d spectrum is analyzed. In ionic bromides like potassium bromide (KBr), the Br 3d₅/₂ peak is observed at a binding energy of around 68.7 eV. thermofisher.com The Br 3d peak consists of overlapping spin-orbit components (3d₅/₂ and 3d₃/₂) with a separation of about 1.04 eV. thermofisher.com The binding energy of the Br 3d peak in this compound would be expected in a similar region, confirming the presence of bromide ions (Br⁻).

Interactive Data Table: Representative XPS Binding Energies

| Element | Orbital | Compound | Binding Energy (eV) |

|---|---|---|---|

| Holmium | Ho 3d₅/₂ | Metallic Ho | 1352.9 |

| Holmium | Ho 3d₃/₂ | Metallic Ho | 1393.3 |

Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment of the atoms.

Energy-Dispersive X-ray (EDX or EDS) spectroscopy, often coupled with scanning electron microscopy (SEM), provides elemental analysis by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam. bruker.comebatco.com This technique can be used to generate elemental maps, which visualize the spatial distribution of constituent elements. jeol.com

In the analysis of a this compound sample, an EDX spectrum would display peaks corresponding to the energy levels of holmium (Ho) and bromine (Br). By scanning the electron beam across an area of the sample, maps can be generated showing the distribution of Ho and Br. researchgate.net This is particularly useful for assessing the homogeneity of the compound and identifying any potential impurities or phase segregation. For instance, in studies of holmium-doped cerium oxide nanoparticles, EDX mapping confirmed the uniform distribution of holmium within the ceria matrix. acs.org A similar approach for this compound would verify that holmium and bromine are co-located throughout the material, consistent with the formation of the HoBr₃ compound.

Scanning Transmission Electron Microscopy (STEM) is a high-resolution imaging technique that scans a focused beam of electrons across a thin sample to form an image. measurlabs.comwikipedia.org It is capable of achieving atomic-level resolution, making it invaluable for structural characterization.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specific mode of STEM where an annular detector collects electrons scattered at high angles. jeol.comwikipedia.org The intensity in a HAADF-STEM image is approximately proportional to the square of the atomic number (Z), a phenomenon known as Z-contrast imaging. wikipedia.org This makes it an excellent technique for distinguishing between elements with different atomic numbers.

In the context of this compound (Ho, Z=67; Br, Z=35), a HAADF-STEM image would show the heavier holmium atoms as significantly brighter spots compared to the lighter bromine atoms. This allows for the direct visualization of the atomic arrangement within the crystal lattice. wikipedia.org This technique has been successfully used to image atomic columns in various crystalline materials, such as perovskite oxides, and to identify the precise locations of different atomic species. wikipedia.orgresearchgate.net The application of HAADF-STEM to a sufficiently thin crystal of this compound would enable the direct confirmation of its crystal structure by mapping the positions of individual holmium and bromine atomic columns.

Electronic Structure and Spectroscopic Properties of Holmium Iii in Bromide Environments

Electronic Transitions and Intra-4f Orbital Interactions

The optical properties of Ho³⁺ in any host material are primarily dictated by electronic transitions within the 4f shell. orientjchem.org These 4f orbitals are well-shielded from the external environment by the outer 5s and 5p electrons. orientjchem.org This shielding results in sharp, well-defined absorption and emission lines, characteristic of f-f transitions. dacollege.org These transitions are, however, Laporte-forbidden, meaning they are inherently weak. orientjchem.org

The interaction between the Ho³⁺ ion and the surrounding bromide ligands can influence the intensity of these transitions. This is particularly true for "hypersensitive transitions," which are unusually sensitive to changes in the local environment. orientjchem.org The intensity of these transitions is affected by factors such as the polarization of the ligand and the mixing of 4f and 5d orbitals. orientjchem.org

In bromide hosts, the nephelauxetic effect, or a red shift in the electronic transition spectra compared to the free Ho³⁺ ion, is observed. orientjchem.org This shift indicates a degree of covalency in the Ho-Br bond and a mixing of the 4f orbitals with ligand orbitals. orientjchem.orgresearchgate.net The Judd-Ofelt theory is a powerful tool used to analyze the intensities of these f-f transitions and to calculate important spectroscopic parameters like radiative rates and branching ratios. spiedigitallibrary.orgresearchgate.net

Luminescence Mechanisms and Quantum Efficiency in Holmium-Doped Systems

The luminescence of holmium-doped materials is a complex process involving the absorption of light, subsequent relaxation to an excited state, and the emission of a photon. The efficiency of this process is critical for applications such as lasers and optical refrigeration.

External Quantum Efficiency Evaluation

External quantum efficiency (EQE) is a crucial parameter that measures the ratio of photons emitted from the material to the number of photons absorbed. In a study of a 1 mol% Ho-doped yttrium lithium fluoride (B91410) (Ho:YLF) crystal, the EQE was measured to be approximately 98%. optica.org This high efficiency is a promising indicator for its potential in optical applications. In another instance, lanthanide-codoped Cs2NaInCl6:Sb³⁺/Ho³⁺ systems have shown photoluminescence quantum yields of up to 72% for the red emission from Ho³⁺. researchgate.net

Nonradiative Decay Pathways and Energy Transfer Up-conversion Processes in Ho³⁺ Ions

Not all excited ions relax by emitting a photon. Nonradiative decay pathways provide alternative routes for the ion to return to the ground state without emitting light, thus reducing the luminescence efficiency. nih.gov These pathways can include multiphonon relaxation, where the energy is dissipated as heat in the form of lattice vibrations (phonons). spiedigitallibrary.orgcuvillier.de Bromide hosts, having lower phonon energies compared to oxides or even chlorides, are advantageous in minimizing these nonradiative losses, particularly for longer wavelength transitions. cuvillier.decuvillier.de

Energy transfer up-conversion (ETU) is another significant process in holmium-doped systems. researchgate.net In this process, an excited Ho³⁺ ion transfers its energy to a neighboring excited ion, promoting it to a higher energy level from which it can then emit a higher-energy (shorter wavelength) photon. researchgate.netrsc.orgnih.gov This phenomenon is particularly relevant for converting infrared light to visible light. researchgate.net The Ho³⁺ ion is well-suited for up-conversion due to its numerous long-lived intermediate metastable energy levels. researchgate.net The mechanisms for up-conversion can involve excited state absorption (ESA), where an already excited ion absorbs another photon, and energy transfer between different types of ions, such as ytterbium (Yb³⁺) and holmium (Ho³⁺) ions in co-doped systems. researchgate.netresearchgate.net

Challenges in Optical Refrigeration with Holmium Bromide Systems

Optical refrigeration, or laser cooling of solids, relies on anti-Stokes fluorescence, where the emitted photons have a higher average energy than the absorbed photons, with the energy difference being extracted from the material's thermal vibrations. The efficiency of this process is highly dependent on the host material and the active ion.

While holmium-doped materials are promising candidates for mid-infrared optical refrigeration, attempts to cool Ho-doped bromide crystals have been met with challenges. optica.org One significant hurdle is the potential for contamination with hydroxide (B78521) ions (OH-), which can absorb at the mid-infrared wavelengths used for pumping and introduce parasitic heating that counteracts the cooling effect. optica.org Despite these challenges, the potential for higher cooling efficiency in the mid-IR due to energy scaling makes further research into holmium-doped bromide and other low-phonon-energy hosts a compelling area of investigation. optica.org

Absorption Cross-Sections and Temperature-Dependent Spectral Features

The absorption cross-section is a measure of the probability of an ion absorbing a photon at a specific wavelength. For Ho³⁺ in bromide hosts, the absorption spectra exhibit characteristic sharp peaks corresponding to the f-f transitions. spiedigitallibrary.org For instance, in Ho³⁺-doped potassium lead bromide (KPb₂Br₅), the absorption spectrum is used to calculate Judd-Ofelt intensity parameters, which in turn provide information about the local environment of the Ho³⁺ ion. spiedigitallibrary.org

The spectral features of holmium-doped materials are also influenced by temperature. As the temperature of the crystal changes, the population of the different Stark levels within the ground and excited state manifolds is redistributed according to the Boltzmann distribution. researchgate.net This redistribution affects the shape and intensity of both the absorption and emission spectra. uni-hamburg.deresearchgate.net For example, in Ho:YLF, the resonant absorption coefficient of the ⁵I₈ → ⁵I₇ transition shows a clear temperature dependence. optica.orgresearchgate.net Similarly, the mean fluorescence wavelength can also shift with temperature. optica.orgresearchgate.net Understanding these temperature-dependent spectral features is crucial for applications that operate over a range of temperatures, such as high-power lasers and optical refrigeration systems. optica.org

| Parameter | Value | Host Material | Wavelength | Reference |

| External Quantum Efficiency (EQE) | ~98% | 1% Ho:YLF | - | optica.org |

| Photoluminescence Quantum Yield | up to 72% | Cs2NaInCl6:Sb³⁺/Ho³⁺ | Red emission | researchgate.net |

| Emission Lifetime (τ) | 7.1 ms | Ho:KPb₂Br₅ | ~2 µm | spiedigitallibrary.org |

| Peak Emission Cross-section | 1.8 x 10⁻²⁰ cm² | Ho:KPb₂Br₅ | ~3890 nm | researchgate.net |

| Absorption Cross-section (max) | 8.0 x 10⁻²⁰ cm² | (Ho,Tm):KGd(WO₄)₂ | 794 nm | researchgate.net |

Magnetic Phenomena and Properties of Holmium Bromide Compounds

Intrinsic Magnetic Characteristics of Holmium(III) Ions in Solid-State Bromides

The magnetic properties of holmium bromide (HoBr₃) originate from the trivalent holmium ion (Ho³⁺). The Ho³⁺ ion has an electronic configuration of [Xe] 4f¹⁰, which gives rise to a ⁵I₈ ground state term. This electronic arrangement results in a large theoretical magnetic moment. mdpi.com Together with dysprosium, holmium possesses the highest magnetic moment among all naturally occurring elements. rareearths.com In its metallic form, holmium exhibits a magnetic moment of 10.6 µB (Bohr magnetons). vedantu.comwikipedia.org

When incorporated into a solid-state crystal lattice, such as in this compound, the Ho³⁺ ions are subject to the crystal electric field (CEF) created by the surrounding bromide anions. The crystal structure of the compound dictates the symmetry and strength of this field. The CEF effect is crucial as it lifts the degeneracy of the 4f electronic energy levels, splitting the ⁵I₈ ground state into a series of sublevels known as Stark levels. sci.news This splitting influences the macroscopic magnetic properties of the material, including its magnetic anisotropy—the dependence of magnetic properties on the direction of the applied magnetic field. rsc.org

At high temperatures, this compound is paramagnetic, with the magnetic moments of the individual Ho³⁺ ions randomly oriented. wikipedia.org The magnetic susceptibility in this state typically follows the Curie-Weiss law. ccspublishing.org.cn As the temperature is lowered, the magnetic interactions between the Ho³⁺ ions, mediated by the bromide ions (a phenomenon known as superexchange), can lead to a magnetically ordered state, often antiferromagnetic, at a specific critical temperature (the Néel temperature). ccspublishing.org.cnunl.edu While specific magnetic ordering data for pure HoBr₃ is not extensively detailed in readily available literature, studies on related holmium compounds and other lanthanide halides provide a framework for its expected behavior. aip.orgiphy.ac.cn For instance, in many lanthanide compounds, the interactions are weak, resulting in very low ordering temperatures, often below that of liquid helium. mdpi.comrsc.org

The table below summarizes the fundamental magnetic properties of the Holmium (Ho) atom.

| Property | Value |

| Atomic Number | 67 |

| Electronic Configuration | [Xe] 4f¹¹ 6s² |

| Ground State of Ho³⁺ Ion | ⁵I₈ |

| Magnetic Moment (elemental) | 10.6 µB |

| Magnetic Ordering (elemental) | Paramagnetic (ambient), Ferromagnetic (< 19 K) |

This compound in Advanced Magnetic Materials Research

The exceptional magnetic moment of the holmium ion makes its compounds, including this compound, materials of significant interest in the research and development of advanced magnetic materials. stanfordmaterials.comchemimpex.com

Holmium and its compounds are utilized in the creation of powerful permanent magnets. stanfordmaterials.comwikipedia.org While neodymium-based magnets (e.g., Nd₂Fe₁₄B) are the strongest known permanent magnets, their performance can degrade at elevated temperatures. researchgate.net Research has shown that substituting neodymium with other rare earth elements, such as holmium, can enhance the stability and magnetic strength of these magnets. researchgate.net Holmium(III) bromide hydrate (B1144303) is specifically cited as a compound used in research focused on the development of these advanced magnetic materials. chemimpex.com The inclusion of holmium can improve the magnet's properties, making it suitable for demanding applications like electric motors and generators. chemimpex.com Alloying with holmium is a strategy explored to improve the corrosion resistance of NdFeB magnets as well.

The key magnetic parameters of a material include its magnetic moment, permeability (its ability to support the formation of a magnetic field), and saturation magnetization (the maximum magnetic moment it can achieve in a strong magnetic field). For holmium, these properties are pronounced; it has the highest magnetic permeability and magnetic saturation of any element. wikipedia.org

Magnetocaloric Effects and Applications in Low-Temperature Magnetic Refrigeration

The magnetocaloric effect (MCE) is a phenomenon where a material's temperature changes in response to an applied magnetic field. mdpi.com This effect forms the basis for magnetic refrigeration, an emerging cooling technology that is potentially more efficient and environmentally friendly than traditional gas-compression methods. Materials with a large MCE are sought after, particularly for applications like cryogenic cooling. mdpi.com

The large magnetic moment of the Ho³⁺ ion and the significant change in magnetic entropy associated with its ordering make holmium-based materials strong candidates for MCE applications. mdpi.comrsc.org While specific MCE data for this compound is scarce, research on other holmium and lanthanide compounds, including some halides, provides insight into its potential. aip.orgiphy.ac.cn

Studies on one-dimensional oxamato-based holmium(III) coordination polymers have demonstrated a moderate MCE, with maxima in magnetic entropy change occurring at temperatures from 3 K to 6 K for magnetic field changes greater than 2 Tesla. mdpi.com Research on lanthanide-based frameworks, such as Ho(HCO₂)(C₂O₄), has also been conducted to probe their magnetocaloric properties for low-temperature cooling. rsc.org Furthermore, investigations into halide perovskites like CsEuBr₃ have shown substantial cryogenic MCE, indicating that halide structures can be effective hosts for magnetocaloric lanthanide ions. aip.orgiphy.ac.cn These studies on various holmium-containing compounds and related lanthanide halides suggest that this compound could exhibit a significant magnetocaloric effect at cryogenic temperatures, making it a compound of interest for research into future magnetic refrigeration technologies.

Thermodynamic Stability and Phase Equilibria of Holmium Bromide

This section delves into the thermodynamic properties and phase behavior of holmium bromide, covering its stability, transformations, and interactions in various systems.

Reactivity, Coordination Chemistry, and Solution Behavior

Reactivity with Oxidizing Agents and Environmental Degradation Pathways

Holmium(III) bromide is known to react with strong oxidizing agents. researchgate.netthermofisher.com In the event of a fire, it may decompose to produce hydrogen bromide and metal oxide fumes. researchgate.netwikipedia.org The compound is hygroscopic, readily absorbing moisture from the air, which can influence its chemical and physical characteristics. thermofisher.comwikipedia.orgontosight.ai

Regarding its environmental fate, specific degradation pathways are not well-documented. However, safety data indicates it contains no substances known to be hazardous to the environment and is not considered non-degradable in wastewater treatment plants. thermofisher.com Due to its high solubility in water, holmium bromide is expected to be mobile in aquatic systems, potentially leading to its dispersal in groundwater. thermofisher.comontosight.ai General information on the element suggests that holmium does not pose a significant environmental hazard to plants or animals. scienceinfo.com

Coordination Environment of Holmium(III) in Bromide Complexes

The coordination chemistry of holmium(III) is characterized by high coordination numbers, a common feature among lanthanide ions. scienceinfo.com In aqueous solutions, the Ho³⁺ ion is coordinated with water molecules. scienceinfo.com For hydrated holmium(III) bromide, the specific coordination environment depends on its position within the lanthanide series. Holmium, as one of the heavier lanthanides, forms hydrated crystals with the structure [Ho(H₂O)₈]Br₃. In this complex, the holmium ion is directly coordinated to eight water molecules, and the bromide ions exist as counter-ions, not directly bonded to the metal center. This is distinct from the hydrated bromides of lighter lanthanides, which can form dimeric structures with bridging bromide ions.

The coordination number for the Ho(III) ion is typically eight or higher in its various complexes. ub.edu For instance, studies on other holmium complexes, such as those with Schiff base ligands or β-diketonates, reveal coordination numbers of 8, 9, or even 10. ub.eduacs.org

Table 1: Coordination Characteristics of Hydrated Holmium(III) Bromide

| Feature | Description | Source(s) |

| Complex Formula | [Ho(H₂O)₈]Br₃ | |

| Ho(III) Coordination No. | 8 | ub.edu |

| Coordinating Ligands | Water (H₂O) | |

| Role of Bromide | Counter-ion (non-coordinating) | |

| Typical Ho(III) Oxidation State | +3 | scienceinfo.com |

Role as a Catalyst in Organic Synthesis and Inorganic Reactions

This compound is utilized as a catalyst in a variety of chemical reactions. ontosight.ai Its function often stems from the Lewis acidic nature of the holmium(III) ion, which can activate substrates in organic synthesis. smolecule.coma2bchem.comstanfordmaterials.com

This compound has been identified as a catalyst for both hydrogenation and polymerization reactions. ontosight.ai While specific studies detailing the direct use of HoBr₃ are not abundant, the catalytic activity of its constituent parts—holmium and bromide—is documented in related systems. For example, the addition of holmium oxide to nickel-based catalysts enhances their activity by providing more Lewis acid sites. acs.org Similarly, palladium-holmium catalysts have shown higher activity in styrene (B11656) hydrogenation compared to their non-holmium counterparts. researchgate.net In other research, bromide ions have been used as promoters in Ru-Co bimetallic systems for the hydrogenation of CO₂ to higher alcohols. nih.gov

In the context of polymerization, bromide ions can act as nucleophilic initiators. One study demonstrated that tetrabutylammonium (B224687) bromide could initiate the proton-transfer polymerization of an AB₂ monomer by facilitating the ring-opening of an epoxide group. cmu.edu

The catalytic utility of holmium(III) extends to the exploration of novel chemical syntheses, primarily through its action as a Lewis acid. a2bchem.comstanfordmaterials.com Holmium(III) compounds, such as holmium triflate, are effective catalysts for a range of organic transformations, including Aldol condensations, Diels-Alder reactions, and Friedel-Crafts alkylations. smolecule.comresearchgate.net This catalytic power is a property of the Ho(III) ion and is thus applicable to this compound. These catalysts are valued for their stability in the presence of water and high chemo- and regioselectivity. researchgate.net

The synthesis of complex molecules can be facilitated by these properties. For instance, indium(III) salts, which share some Lewis acidic properties with lanthanide salts, have been shown to catalyze the intramolecular Friedel-Crafts cyclization of allylic bromides. acs.org Furthermore, novel strategies in polymerization, such as organocatalyzed living radical polymerization, have utilized alkyl bromides in conjunction with an iodinating agent to create an in-situ dormant species for the reaction. ntu.edu.sg

Interactions of Holmium(III) Bromide Complexes in Biological Mimetic Systems

The interaction of lanthanide ions with biological molecules is an area of active research. A key example of a biological mimetic system is the study of metal ion interactions with DNA. Recent research has explored the binding of holmium(III) ions to double-stranded DNA, providing insights into how these ions might behave in a biological context. researchgate.netx-mol.net The study demonstrated that at a pH of 7.2, Ho(III) ions can interact with DNA bases and phosphate (B84403) groups, with electrochemical data suggesting a groove-binding mode of interaction. researchgate.netx-mol.net

The electrochemical behavior of holmium(III) ions has been investigated using techniques like cyclic voltammetry. researchgate.netx-mol.net Studies performed on a glassy carbon electrode (GCE) at pH 7.2 revealed that Ho(III) ions exhibit favorable electrochemical activity characterized by a reversible electron transfer process. researchgate.netx-mol.net

The relationship between the peak current and the scan rate in these voltammetry studies suggests that the electrochemical process is governed by a diffusion-controlled kinetic regime. researchgate.netx-mol.net This electrochemical activity was leveraged to probe the interaction between Ho(III) and DNA; as the concentration of DNA increased, a significant decrease in the current intensity of the Ho(III) ions was observed, confirming a binding interaction. researchgate.netx-mol.net

Other electrochemical studies in different media, such as molten chlorides, have also been conducted to understand the reduction of holmium ions. mdpi.comxmu.edu.cn These studies in non-aqueous, high-temperature environments show that the electroreduction of holmium ions can be irreversible and may occur in multiple stages, sometimes involving the formation of intermetallic alloys on the electrode surface. mdpi.comxmu.edu.cneu-jr.eu

Table 2: Electrochemical Parameters for Holmium(III) Ion

| System | Electrode | Key Findings | Source(s) |

| Aqueous Buffer (pH 7.2) | Glassy Carbon (GCE) | Reversible, diffusion-controlled electron transfer. Used to study Ho(III)-DNA binding. | researchgate.netx-mol.net |

| Molten NaCl-KCl | Tungsten | Irreversible electroreduction. Shift in reduction potential with scan rate. | mdpi.comeu-jr.eu |

| Molten Chlorides | Iron | Formation of Ho-Fe alloys on the electrode surface prior to deposition of metallic holmium. | xmu.edu.cn |

Binding Mechanisms with Biomolecules (e.g., DNA) and Molecular Interactions

The interaction of holmium(III) ions with biomolecules, particularly deoxyribonucleic acid (DNA), is a subject of scientific inquiry, primarily investigated through spectroscopic and electrochemical methods. While direct studies on the binding of this compound with DNA are not extensively documented in publicly available research, the behavior of the holmium(III) ion (Ho³⁺) in solution provides significant insights. In aqueous environments, this compound dissociates to yield hydrated holmium(III) ions, which are the primary species that interact with biomolecules. Therefore, research conducted using other holmium salts, such as holmium chloride (HoCl₃), offers a strong basis for understanding these molecular interactions.

Studies have demonstrated that the Ho³⁺ ion can bind to double-stranded DNA. pnas.orgnih.gov The primary sites of interaction are the phosphate groups on the DNA backbone and the nitrogenous bases. pnas.orgnih.gov The positively charged holmium ion is electrostatically attracted to the negatively charged phosphate backbone of DNA. Additionally, the electron-rich nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases present potential coordination sites for the metal ion. pnas.org

Electrochemical studies, such as cyclic and differential pulse voltammetry, have been employed to investigate the interaction between Ho³⁺ and DNA. pnas.orgnih.gov These studies have shown that upon binding to DNA, there is a significant reduction in the electrochemical signal of the holmium ion. pnas.orgnih.gov This quenching of the signal is indicative of the formation of a low-mobility complex between the bulkier DNA molecule and the holmium ion, which diffuses more slowly towards the electrode surface compared to the free hydrated holmium ion. From these electrochemical measurements, a binding ratio of 1:1 between the Ho³⁺ ion and DNA has been calculated. pnas.orgnih.gov

Fluorescence and absorption spectroscopy are also key techniques used to characterize these interactions. pnas.orgnih.govresearchgate.net For instance, studies on holmium-phenanthroline complexes have utilized these methods to determine binding constants with DNA. researchgate.net

Research Findings on Holmium-DNA Interactions

| Holmium Species | Biomolecule | Methodology | Key Findings | Binding Constant (Kb) | Reference |

|---|---|---|---|---|---|

| Ho(III) ion (from HoCl₃) | Double-stranded DNA | Cyclic Voltammetry, Differential Pulse Voltammetry, Spectroscopy | Binds to phosphate groups and DNA bases; Groove binding mode suggested. | Binding ratio calculated as 1:1 (Ho³⁺:DNA) | pnas.orgnih.gov |

| [Ho(Phen)₂(H₂O)Cl₃]·H₂O | Fish Salmon DNA | UV-Vis and Fluorescence Spectroscopy, Viscosity Measurements | Groove binding proposed; Interaction is entropically driven. | 1.99 (± 0.07) x 10⁴ M⁻¹ at 296 K | researchgate.net |

| Ho(III) Complex | Fish Salmon DNA (FS-DNA) | Spectroscopy, Viscosity, Molecular Docking | Interaction via hydrophobic groove binding; Entropically driven. | 0.6 (± 0.02) x 10⁵ M⁻¹ | acs.org |

Applications in Advanced Functional Materials Research

Luminescent Materials for Solid-State Lasers and Photonics

Holmium bromide is a key component in the development of luminescent materials, which are critical for various optical and photonic technologies. fishersci.ca The luminescent properties of the holmium (Ho³⁺) ion, characterized by its ability to absorb and emit specific wavelengths of light, make it highly valuable in this field. fishersci.ca

Dopant in Laser Host Crystals (e.g., Holmium-doped KPb₂Br₅)

This compound serves as a crucial dopant in various solid-state laser host crystals. One notable example is holmium-doped potassium lead bromide (Ho:KPb₂Br₅). Research into Ho:KPb₂Br₅ has highlighted its promising spectroscopic properties for mid-infrared (mid-IR) laser applications.

The synthesis of high-quality Ho:KPb₂Br₅ crystals often involves a bromination process to eliminate oxidic impurities, followed by crystal growth techniques like the horizontal Bridgman method. Spectroscopic analysis of these crystals reveals important characteristics:

Infrared Emission: When doped into KPb₂Br₅, the trivalent holmium ion (Ho³⁺) exhibits a significant infrared emission centered around 2 μm. This emission corresponds to the ⁵I₇ → ⁵I₈ electronic transition within the holmium ion.

Long Emission Lifetime: At room temperature, Ho:KPb₂Br₅ shows an exponential decay time of 7.1 ms. This long lifetime is indicative of a very low non-radiative decay rate, a desirable property for efficient laser operation.

Broad Emission Band: Compared to other holmium-doped crystals like Ho:YAG, which show narrow, structured emission bands, Ho:KPb₂Br₅ exhibits a broad IR emission.

These properties, including the material's optical absorption, emission, and gain cross-sections, underscore the potential of Ho:KPb₂Br₅ as a robust material for the development of solid-state lasers operating in the 2 μm spectral region. Such lasers have applications in medicine and industry. fishersci.ca

Table 1: Spectroscopic Properties of Holmium-Doped Laser Crystals

| Property | Ho:KPb₂Br₅ | Ho:YAG |

|---|---|---|

| Emission Center | ~2 μm | ~2.03 μm |

| Emission Band | Broad | Narrow, structured |

| ⁵I₇ Lifetime (RT) | 7.1 ms | - |

Data derived from research on spectroscopic properties of Ho-doped KPb₂Br₅.

Specialized Optical Filters and Devices

The distinct absorption and emission spectra of holmium make it, and its compounds like this compound, suitable for use in specialized optical devices. fishersci.ca Holmium-doped materials are utilized in the fabrication of optical filters designed to transmit specific wavelengths of light while blocking others. These filters are particularly valuable for the calibration of spectrophotometers due to the well-defined and sharp absorption peaks of holmium. This allows for precise instrument calibration and the accurate determination of wavelength accuracy. Beyond filters, this compound is employed in the production of various optical components that enhance the performance of devices used in telecommunications and imaging. fishersci.ca

Materials for Optoelectronics (e.g., LEDs, Photodetectors)

This compound is utilized in the manufacturing of components for optoelectronic devices. The incorporation of rare-earth ions like holmium is a strategy being explored to enhance the performance and stability of materials used in light-emitting diodes (LEDs) and photodetectors. Halide perovskites, a class of materials with excellent optoelectronic properties, are a key area of this research. ereztech.com While materials like methylammonium (B1206745) lead bromide (MAPbBr₃) and cesium lead bromide (CsPbBr₃) are studied for their efficiency in green light emission for LEDs, doping with lanthanide ions such as holmium can modify their luminescent properties. The unique electronic structure of lanthanide ions provides a variety of energy states that can lead to characteristic emissions from the ultraviolet to the near-infrared spectrum, with sharp and narrow spectral lines. This makes them promising for creating new functional materials for a range of optoelectronic applications.

Advanced Magnetic Materials for Specialized Devices and Systems

Holmium possesses the highest magnetic strength of any element, a property that is leveraged in the creation of advanced magnetic materials. This compound is used in the research and development of these high-performance magnets. fishersci.ca These materials are essential for applications that require powerful magnetic fields. For instance, holmium and its alloys are used to create pole pieces for the strongest magnets, which help to direct and amplify magnetic fields. Such magnets are critical components in technologies like magnetic resonance imaging (MRI) machines and other specialized magnetic systems.

Components in Rare Earth Halide Solid-State Electrolytes for Energy Storage

A significant area of research is the use of rare earth halides, including bromides, as solid-state electrolytes (SSEs) for all-solid-state batteries (ASSBs). These batteries are sought after for their potential for high energy density and improved safety. Bromide-based rare-earth halide SSEs, which include compounds with holmium, are noted for their good deformability, a beneficial property for battery manufacturing.

A study analyzing bromide-based rare-earth SSEs with various rare earth elements (Y, Gd, Tb, Ho, Er) found that the properties of the electrolyte are influenced by the specific rare-earth ion. For example, the Li₃GdBr₆ (LGdB) composition was found to have the softest lattice and best deformability due to the longest rare earth-bromine bond length. While this specific study highlighted gadolinium, the research into the family of rare-earth bromides, including holmium-containing compositions, is crucial for designing and improving halide solid-state electrolytes for stable, fast-charging solid-state batteries.

Table 2: Investigated Rare Earth Ions in Bromide-Based Solid-State Electrolytes

| Rare Earth Ion | Element |

|---|---|

| Yttrium | Y |

| Gadolinium | Gd |

| Terbium | Tb |

| Holmium | Ho |

| Erbium | Er |

This table lists the rare earth ions studied for their influence on the properties of bromide-based solid-state electrolytes.

Research Reagents in Chemical Synthesis and Materials Development

This compound serves as a valuable reagent in chemical synthesis and materials development. fishersci.ca It is used in laboratories to synthesize new compounds and to study their properties. fishersci.ca For instance, it has been used to create new coordination complexes, such as with biuret, to study the resulting crystal structures. As a precursor material, this compound is used to prepare other rare earth materials and as an additive to improve the magnetic, electrical, or optical properties of various materials. Its role as a reagent is fundamental to exploring new chemical reactions and advancing materials science.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of holmium bromide (HoBr₃) at an atomic and electronic level. These first-principles approaches provide insights into the electronic structure and are crucial for interpreting experimental spectroscopic data.

The electronic structure of holmium is characterized by the electron configuration [Xe] 4f¹¹ 6s². wikipedia.org In this compound, holmium is typically in the +3 oxidation state (Ho³⁺), leading to a [Xe] 4f¹⁰ configuration. The partially filled 4f orbitals are responsible for the element's significant magnetic moment and its characteristic spectroscopic features. wikipedia.org

Theoretical studies on related lanthanide systems, such as lanthanum compounds, have highlighted the role of the 5p orbitals in forming covalent bonds through the creation of inner valence molecular orbitals. acs.org While the 4f electrons are largely considered "chemically inert" due to their core-like nature, subtle interactions with the ligand environment, in this case, bromide ions, influence the electronic and spectroscopic properties. acs.org

Angle-resolved ultraviolet photoemission spectroscopy (ARPES) on elemental holmium, when compared with first-principles photocurrent calculations, has been used to map its electronic band structure. aps.orgnih.gov Such studies reveal features arising from both bulk band structure and surface states. aps.org While specific QM calculations for the electronic band structure of solid this compound are not widely reported in the provided search results, the methodologies applied to elemental holmium and other lanthanide compounds are directly applicable.

Spectroscopic investigations of holmium-doped crystals, which are relevant for applications like laser cooling, rely on a detailed understanding of the electronic energy levels and transition probabilities. optica.org Theoretical models are employed to analyze factors like quantum efficiency and energy transfer mechanisms, which are intrinsically linked to the electronic structure. optica.org

Density Functional Theory (DFT) in Molecular and Solid-State Investigations

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the properties of solid-state materials and molecules, including this compound. worktribe.com DFT calculations can predict a vast array of properties, such as structural, electronic, magnetic, and vibrational characteristics. worktribe.comworldscientific.com

In the context of solid-state this compound, DFT can be used to model its crystal structure and predict its behavior under various conditions, such as high pressure. For instance, DFT studies on solid bromine have successfully reproduced experimental observations of phase transitions under pressure. aps.org Similar approaches could elucidate the structural stability and phase diagram of this compound. DFT is also instrumental in understanding the electronic and magnetic properties of materials. For example, DFT calculations have been used to study the magnetic properties of transition metal-doped perovskites, where the 3d orbital electrons of the dopants are the primary source of magnetism. worldscientific.com Given that holmium possesses the highest magnetic moment of any naturally occurring element, DFT would be an invaluable tool for investigating the magnetic ordering and behavior of HoBr₃. wikipedia.org

DFT is not limited to bulk solids; it is also applied to molecular systems. It can be used to predict the properties of molecules in different environments, such as in solution. mdpi.com For instance, DFT calculations are a faster alternative to molecular dynamics for predicting partition coefficients of compounds in micellar systems. mdpi.com While specific DFT studies on the molecular properties of this compound are not detailed in the provided results, the methodology is well-suited for such investigations. Furthermore, hybrid DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, have shown great success for molecular properties and are being increasingly adapted for solid-state systems to improve accuracy. rsc.org

Molecular Dynamics Simulations of this compound Systems and Interactions

Molecular dynamics (MD) simulations offer a powerful computational lens through which to examine the behavior of this compound systems at the atomic scale, particularly in solution. These simulations model the time-dependent movements of atoms and molecules, providing insights into structural arrangements, dynamic processes, and intermolecular interactions.

For ionic species like the holmium (Ho³⁺) and bromide (Br⁻) ions in aqueous solution, MD simulations can reveal detailed information about their hydration structures. This includes the number of water molecules in the coordination shells (hydration number), the distances between the ion and the water molecules (ion-oxygen distances), and the orientation of the water molecules. Studies on other hydrated lanthanide ions have shown that the coordination number can vary across the series. For instance, in the latter part of the lanthanide series, which includes holmium, the occupancy factor in the capping positions of their hydration sphere decreases. mdpi.com

Ab initio molecular dynamics (AIMD), which combines molecular dynamics with electronic structure calculations (often DFT), provides a first-principles approach to simulating these systems without the need for pre-parameterized force fields. uni-koeln.de This method is particularly valuable for studying complex interactions, such as ion pairing and complex formation in solution. For example, AIMD has been used to investigate the association of yttrium, a chemical cousin of holmium, with chloride and fluoride (B91410) ions in aqueous solutions, determining the relative stability of the resulting complexes. uni-koeln.de A similar approach could be applied to this compound solutions to understand the formation and dynamics of Ho-Br complexes.

Furthermore, MD simulations are crucial for understanding the interaction of holmium-containing complexes with biological molecules like DNA. researchgate.net While direct simulations of this compound with DNA were not found, studies on related complexes use MD to confirm the stability of the complex-DNA interaction and to support binding modes suggested by experimental data. researchgate.net Quantum mechanical/molecular mechanical (QM/MM) hybrid methods, an enhancement of which is the Quantum Mechanical Charge Field (QMCF) MD, are particularly suited for these large systems. In this approach, the chemically active region (e.g., the holmium ion and its immediate ligands) is treated with quantum mechanics, while the larger environment (e.g., solvent and biomolecule) is treated with classical mechanics, providing a balance between accuracy and computational cost. researchgate.net

Application of Born-Haber Cycles for Thermodynamic Predictions and Stability Analysis

The Born-Haber cycle is a theoretical application of Hess's Law that allows for the calculation of the lattice energy of an ionic compound, a quantity that cannot be measured directly by experiment. savemyexams.com This cycle relates the lattice energy to other experimentally determinable enthalpy changes, providing a crucial tool for assessing the thermodynamic stability of ionic solids like this compound.

A Born-Haber cycle for this compound (HoBr₃) would be constructed by equating the standard enthalpy of formation (ΔH_f°) of the solid compound from its constituent elements in their standard states to the sum of the energies of a series of hypothetical steps. These steps include:

Enthalpy of atomization of holmium: The energy required to convert solid holmium into gaseous atoms.

Ionization energies of holmium: The successive energies required to remove three electrons from a gaseous holmium atom to form a gaseous Ho³⁺ ion.

Enthalpy of atomization of bromine: The energy required to convert liquid bromine into gaseous bromine atoms. This is typically half the bond dissociation energy for Br₂(g).

Electron affinity of bromine: The energy change when a gaseous bromine atom accepts an electron to form a gaseous Br⁻ ion. This value is multiplied by three for the three bromide ions.

Lattice energy (U): The enthalpy change when one mole of solid HoBr₃ is formed from its constituent gaseous ions (Ho³⁺ and 3Br⁻).

By using known thermochemical data for the enthalpy of formation, atomization, ionization energies, and electron affinities, the lattice energy of this compound can be calculated. libretexts.orgyoutube.com For example, a worked example for lithium bromide shows how these values are summed to find the lattice energy. youtube.com The magnitude of the calculated lattice energy, which is always a large negative value for stable ionic compounds, is a direct measure of the strength of the ionic bonds in the crystal lattice and thus its thermodynamic stability. libretexts.org Discrepancies between lattice energies calculated via a Born-Haber cycle and those derived from a purely theoretical ionic model can provide insights into the degree of covalent character in the bonding of the compound. crunchchemistry.co.uksci-hub.st

CALPHAD (CALculation of PHAse Diagrams) for Phase Equilibria Modeling

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool used to model and predict phase diagrams and thermodynamic properties of multicomponent systems. uc.edu This approach relies on critically assessing available experimental data (such as phase boundaries and thermochemical properties) to develop thermodynamic models for each phase in a system. These models, which describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition, are stored in databases.

For systems involving this compound, the CALPHAD methodology can be used to predict phase equilibria in binary, ternary, and higher-order systems. For example, experimental studies on the solid-liquid equilibria of the ternary system Cesium Bromide (CsBr) + this compound (HoBr₃) + Water (H₂O) at 298.15 K have been performed. researchgate.netresearchgate.netx-mol.net These studies identified the formation of solid phases such as CsBr, HoBr₃·8H₂O, and the incongruently soluble compound Cs₃Ho₂Br₉·16H₂O. researchgate.netresearchgate.netx-mol.net

The data from such experimental work is essential for developing and refining the thermodynamic databases used in CALPHAD calculations. Once a reliable database is established, the CALPHAD approach can be used to:

Calculate phase diagrams over wide ranges of temperature and composition, extrapolating into regions where experimental data is scarce. phasediagram.dk

Predict the formation of various stable and metastable phases.

While the search results provide examples of experimental phase diagram studies for this compound systems, they also show the application of CALPHAD to other bromide systems, such as GdBr₃-CsBr and DyBr₃-NaBr. researchgate.net The principles and methods used in those studies are directly applicable to modeling the phase equilibria of systems containing this compound. The ultimate goal is to create a comprehensive thermodynamic description that allows for the prediction of phase behavior in complex, multi-component systems relevant to materials science and chemical processing.

Quantitative Mathematical Models for Complexation and Binding Phenomena (e.g., Benesi-Hildebrand, Stern-Volmer Equations)

Quantitative mathematical models are essential for analyzing the interactions of this compound and its complexes in solution, particularly for determining binding constants and understanding quenching mechanisms in spectroscopic studies. Two prominent models used for these purposes are the Benesi-Hildebrand equation and the Stern-Volmer equation.

Benesi-Hildebrand Equation

The Benesi-Hildebrand method is a widely used spectrophotometric technique to determine the stoichiometry and equilibrium constant (or binding constant, K_b) of a 1:1 complex formed between two species in solution. nih.govirjmets.com The equation is typically applied to changes in UV-visible absorbance or fluorescence intensity upon complexation. researchgate.netdoi.orgrsc.org A modified Benesi-Hildebrand equation is often used for fluorescence titration experiments. doi.org While a direct application to a simple this compound system was not found, studies on the interaction of holmium(III) complexes with other molecules utilize these principles. nih.govdntb.gov.ua For instance, research on a holmium(III)-based complex counterion influencing dye-surfactant interactions points to the use of such spectroscopic probing methods. nih.gov The binding constant provides a quantitative measure of the strength of the interaction between the host and guest molecules. nih.gov

Stern-Volmer Equation

The Stern-Volmer equation describes the process of fluorescence quenching, where the fluorescence intensity of a substance is decreased by the presence of another species, known as a quencher. msstate.edupresens.de The relationship is given by:

F₀ / F = 1 + K_SV [Q]

where:

F₀ is the fluorescence intensity in the absence of the quencher.

F is the fluorescence intensity in the presence of the quencher.

K_SV is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher.

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to K_SV. msstate.edu This analysis can distinguish between static quenching (due to ground-state complex formation) and dynamic (collisional) quenching. msstate.edulibretexts.org The quenching constant, K_SV, is related to the bimolecular quenching rate constant (k_q) and the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀) by K_SV = k_q * τ₀. hbni.ac.in

Future Directions and Emerging Research Avenues

Exploration of Novel Holmium Bromide Derivatives and Architectures

The exploration of new chemical structures and compositions derived from this compound is a key area of future research. This involves moving beyond the simple binary compound to create more complex and functional materials.

One promising direction is the synthesis of This compound-based coordination polymers and metal-organic frameworks (MOFs) . These materials are constructed from metal ions or clusters linked by organic ligands, creating extended one-, two-, or three-dimensional structures. researchgate.netbohrium.commdpi.comscispace.comosti.govresearchgate.netresearchgate.netrsc.orgmdpi.com The choice of organic linker can be used to tune the porosity, dimensionality, and electronic properties of the resulting framework. For this compound, this opens up possibilities for creating materials with tailored luminescent and magnetic properties. mdpi.comscispace.comosti.govresearchgate.netresearchgate.netrsc.org For instance, the incorporation of chromophoric organic linkers can enhance the absorption of light and facilitate energy transfer to the holmium(III) ions, potentially leading to more efficient luminescent materials for applications in sensing and lighting. bohrium.comresearchgate.netrsc.orgmdpi.com Research into holmium-containing MOFs has already demonstrated their potential in various applications, and extending this to bromide-based frameworks is a logical next step. researchgate.net

Another avenue of exploration lies in the synthesis of multinuclear this compound clusters . These discrete molecular units, containing several holmium atoms bridged by bromide and other ligands, can exhibit unique magnetic and optical properties that are different from the bulk material. The controlled assembly of these clusters could lead to the development of single-molecule magnets or quantum bits for advanced computing applications.

The table below summarizes some potential novel this compound derivatives and their envisioned properties.

| Derivative Type | Potential Linkers/Components | Envisioned Properties & Applications |

| Coordination Polymers | Carboxylates, phosphonates, N-heterocycles | Tunable luminescence, gas storage, catalysis |

| Metal-Organic Frameworks (MOFs) | Aromatic polycarboxylates, azoles | High porosity, selective sensing, drug delivery |

| Multinuclear Clusters | Organic capping ligands, other halides | Single-molecule magnetism, quantum computing |

Synergistic Effects in Mixed-Halide and Doped Systems

The properties of this compound can be further enhanced and tailored by introducing other halides or by doping with different metal ions. These modifications can lead to synergistic effects, where the combined properties are greater than the sum of the individual components.

In mixed-halide systems , bromide ions are partially substituted with other halide ions, such as iodide (I⁻) or chloride (Cl⁻). This compositional tuning can significantly alter the electronic band structure and crystal lattice of the material. For example, in perovskite materials, mixing halides is a well-established method for tuning the band gap for applications in solar cells and light-emitting diodes. scispace.comnih.govresearchgate.net A similar approach with this compound could lead to new phosphors with tunable emission wavelengths. The study of HoI₃ indicates it has a different crystal structure to HoBr₃, suggesting that mixed this compound-iodide crystals could exhibit interesting structural and optical properties. wikipedia.orgnih.gov

Doping this compound with other lanthanide or transition metal ions is another promising strategy. The introduction of dopant ions can create new energy transfer pathways, leading to enhanced or altered luminescence. For example, co-doping with ions like ytterbium(III) could sensitize the holmium(III) emission, improving its efficiency. Doping can also influence the magnetic properties of the material. The table below presents potential mixed-halide and doped this compound systems and their expected synergistic effects.

| System Type | Components | Expected Synergistic Effects & Potential Applications |

| Mixed-Halide | This compound-Iodide | Tunable band gap, modified crystal structure, new phosphors |

| Mixed-Halide | This compound-Chloride | Altered luminescence lifetime, enhanced thermal stability |

| Doped | This compound doped with Ytterbium(III) | Sensitized holmium(III) luminescence, improved upconversion efficiency |

| Doped | This compound doped with Europium(III) | Dual-color emission, ratiometric temperature sensing |

Nanoscale this compound Research and Engineering for Enhanced Functionality

The transition from bulk materials to the nanoscale often reveals novel properties and enhanced functionalities. Research into nanoscale this compound is a burgeoning field with the potential for significant breakthroughs.

The synthesis of this compound nanoparticles is a primary focus. Various synthetic methods, such as co-precipitation, thermal decomposition, and solvothermal techniques, can be explored to produce nanoparticles with controlled size, shape, and crystallinity. nih.govnih.govresearchgate.netrsc.org The quantum confinement effects in these nanoparticles could lead to enhanced luminescence quantum yields and altered magnetic behavior compared to the bulk material. While research has focused on holmium oxide and fluoride (B91410) nanoparticles for applications in bioimaging and catalysis, the principles can be extended to this compound. nih.govnih.govresearchgate.net

Furthermore, the surface functionalization of this compound nanoparticles is crucial for their application in various fields. mdpi.comdntb.gov.uanih.govresearchgate.net Coating the nanoparticles with organic ligands or inorganic shells can improve their stability, dispersibility in different media, and biocompatibility. mdpi.comdntb.gov.uanih.govresearchgate.net Functional groups on the surface can also be used to attach biomolecules for targeted drug delivery or biosensing applications. The table below outlines potential research directions in nanoscale this compound.

| Research Area | Key Objectives | Potential Impact |

| Nanoparticle Synthesis | Control over size, shape, and crystallinity | Enhanced luminescence, novel magnetic properties |

| Surface Functionalization | Improved stability, dispersibility, and biocompatibility | Biomedical imaging, targeted drug delivery, catalysis |

| Nanocomposites | Integration into polymer or inorganic matrices | Multifunctional materials for advanced applications |

Advanced Characterization Techniques for In-situ and Operando Studies

To fully understand and optimize the properties of this compound and its derivatives, it is essential to employ advanced characterization techniques that can probe the material's structure and behavior under real-time and operational conditions.